molecular formula C13H15NO4 B8694295 1-(4-Methoxybenzyl)-5-oxoproline CAS No. 116404-25-2

1-(4-Methoxybenzyl)-5-oxoproline

Cat. No.: B8694295
CAS No.: 116404-25-2
M. Wt: 249.26 g/mol
InChI Key: FWFUCUAZXZTVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-5-oxoproline is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methoxybenzyl)-5-oxoproline has the molecular formula C13H15NO4C_{13}H_{15}NO_4 and a CAS number of 116404-25-2. Its structure features a methoxybenzyl group attached to a 5-oxoproline core, which is an intermediate in the gamma-glutamyl cycle, playing a crucial role in glutathione metabolism.

Pharmaceutical Applications

1. Drug Development:
this compound is being explored as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, particularly receptors involved in pain management and metabolic pathways. The compound's ability to modulate these pathways makes it a candidate for developing analgesics or treatments for metabolic disorders related to glutathione deficiency.

2. Metabolic Disorders:
Research indicates that 5-oxoproline can accumulate in certain metabolic conditions, leading to high anion gap metabolic acidosis. Studies have shown that compounds like N-acetylcysteine can effectively treat conditions associated with elevated levels of 5-oxoproline, suggesting that derivatives such as this compound may also play a role in therapeutic interventions for similar metabolic disturbances .

Case Studies and Clinical Insights

1. Acquired 5-Oxoprolinemia:
Several case studies highlight the clinical implications of 5-oxoproline accumulation due to chronic acetaminophen use, which can lead to metabolic acidosis. For instance, one case documented a patient who developed severe acidosis after prolonged acetaminophen therapy. The administration of N-acetylcysteine resulted in rapid resolution of symptoms, emphasizing the importance of monitoring 5-oxoproline levels in at-risk populations .

2. Treatment Protocols:
In clinical settings, protocols involving intravenous N-acetylcysteine have been established for treating patients with elevated 5-oxoproline levels due to chronic drug use or malnutrition. These findings suggest that compounds like this compound could be investigated for their potential to mitigate acidosis through similar mechanisms .

Research Findings and Authoritative Insights

Recent literature reviews and studies have emphasized the underdiagnosed nature of 5-oxoproline-related metabolic acidosis. A systematic review indicated that awareness of this condition is crucial for timely diagnosis and treatment, particularly in patients with chronic illnesses or those on long-term medication regimens . Furthermore, ongoing research into the biochemical pathways involving gamma-glutamyl cycle intermediates continues to shed light on novel therapeutic avenues for managing oxidative stress-related conditions.

Properties

CAS No.

116404-25-2

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)

InChI Key

FWFUCUAZXZTVKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 16.80 g of sodium hydroxide pellets in 175 ml of water was treated with 75 g of (±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for two hours with a steam bath. The solution was cooled to room temperature and extracted with diethyl ether (2×300 ml). The aqueous phase was acidified to about pH=1 with 50 ml of concentrated hydrochloric acid and extracted with dichloromethane (3×250 ml). The dried (Na2SO4) organic phase was vacuum filtered and concentrated to an oil which solidified on standing (80 g). The solid was recrystallized from toluene (300 ml) to give 34.18 g of crystals, m.p. 103°-104.5° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.